molecular formula C15H14BrN5O2 B2987984 5-amino-1-(4-bromobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-68-6

5-amino-1-(4-bromobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2987984
CAS RN: 899736-68-6
M. Wt: 376.214
InChI Key: IZDMAXNLSZCJFR-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

Triazole derivatives, including compounds related to "5-amino-1-(4-bromobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide," have been synthesized using ruthenium-catalyzed cycloaddition processes. These methods facilitate the production of triazole-based scaffolds, which are crucial for developing biologically active compounds and peptidomimetics. The chemistry of these molecules can be complex due to their potential to undergo rearrangements, such as the Dimroth rearrangement. However, protocols have been developed to mitigate these issues, allowing for the controlled synthesis of triazole-containing dipeptides and compounds with significant biological activity, including HSP90 inhibitors (Ferrini et al., 2015).

Antimicrobial and Anticancer Applications

Several studies have focused on the antimicrobial and anticancer properties of triazole derivatives. For example, novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have shown moderate to good activities against both gram-positive and gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Additionally, new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and screened for their anticancer activity against a panel of 60 cell lines derived from nine cancer types, showing potential as anticancer agents (Bekircan et al., 2008).

Antiprotozoal Agents

Compounds related to the triazole class have been evaluated for their antiprotozoal activities. For instance, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with triazole derivatives, have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings indicate their potential as antiprotozoal agents (Ismail et al., 2004).

properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O2/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDMAXNLSZCJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-bromobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

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